1-Naphthalenecarbonitrile, 4-(2,6-dimethyl-4-morpholinyl)-
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Overview
Description
4-(2,6-Dimethylmorpholino)-1-naphthonitrile is a complex organic compound characterized by the presence of a naphthalene ring substituted with a nitrile group and a morpholine ring bearing two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylmorpholino)-1-naphthonitrile typically involves the reaction of 1-naphthonitrile with 2,6-dimethylmorpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution on the naphthonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,6-Dimethylmorpholino)-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino-naphthalenes.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
4-(2,6-Dimethylmorpholino)-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholino)-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The morpholine ring may interact with enzymes or receptors, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholine ring but lacks the naphthalene and nitrile groups.
1-Naphthonitrile: Contains the naphthalene and nitrile groups but lacks the morpholine ring.
4-Morpholino-1-naphthonitrile: Similar structure but without the methyl groups on the morpholine ring.
Uniqueness: 4-(2,6-Dimethylmorpholino)-1-naphthonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the naphthalene nitrile moiety allows for diverse applications and interactions not seen in the similar compounds listed above.
Properties
CAS No. |
870888-44-1 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c1-12-10-19(11-13(2)20-12)17-8-7-14(9-18)15-5-3-4-6-16(15)17/h3-8,12-13H,10-11H2,1-2H3 |
InChI Key |
WGHLKAWKWCVATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
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